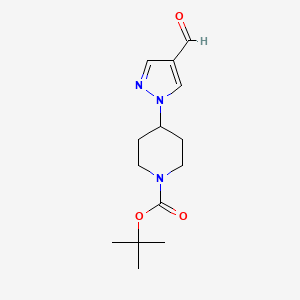

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

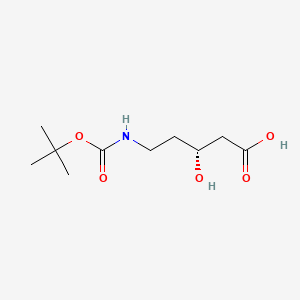

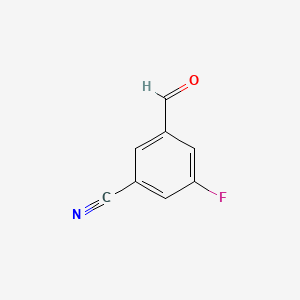

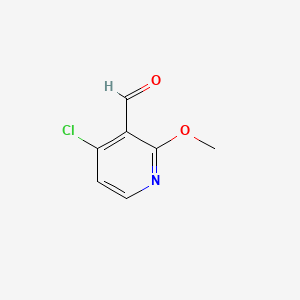

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is a chemical compound with the molecular formula C14H21N3O3 . It is used as a reactant in the preparation of substituted piperidines .

Synthesis Analysis

The synthesis of “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” involves the use of 1H-Pyrazole-4-carboxaldehyde and 1-Boc-4-methanesulfonyloxypiperidine . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is characterized by a pyrazole ring attached to a piperidine ring via a carboxaldehyde group . The exact mass of the molecule is 279.15829154 .Chemical Reactions Analysis

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is used as a reactant in the preparation of substituted piperidines . More information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” has a predicted boiling point of 422.7±35.0 °C and a predicted density of 1.20±0.1 g/cm3 . Its pKa is predicted to be 0.96±0.19 .Aplicaciones Científicas De Investigación

Building Block in Organic Synthesis

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is often used as a building block in organic synthesis . Its unique structure makes it a versatile reagent that can participate in a variety of chemical reactions, leading to the formation of complex organic molecules.

Suzuki Coupling

This compound can be used in Suzuki Coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds, an essential step in the synthesis of many organic compounds.

Copper-catalyzed Azidation

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can also be used in copper-catalyzed azidation . This reaction is used to introduce azide groups into organic molecules, which can then be further transformed into a variety of functional groups.

Synthesis of Selective Quinazolinyl-phenol Inhibitors

This compound can be used in the preparation of selective quinazolinyl-phenol inhibitors . These inhibitors have potential applications in the treatment of cancer and other diseases.

Synthesis of Selective GPR119 Agonists

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can be used as a reactant for the synthesis of selective GPR119 agonists . GPR119 is a receptor that is involved in the regulation of glucose homeostasis, and agonists of this receptor are being investigated for the treatment of type II diabetes .

α-Arylation of Aldehydes

This compound can be used in the α-arylation of aldehydes . This reaction is a key step in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials.

Enantioselective α-Benzylation of Aldehydes

“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can be used in enantioselective α-benzylation of aldehydes . This reaction is important in the synthesis of chiral molecules, which are essential in the field of medicinal chemistry.

Synthesis of (S)-Quinuclidine-2-carboxylic Acid

Finally, this compound can be used as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid . This molecule is a key intermediate in the synthesis of several pharmaceuticals.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is the α4β2 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a subtype of ionotropic receptors that respond to the neurotransmitter acetylcholine.

Mode of Action

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde acts as a potentiator for the α4β2 nicotinic acetylcholine receptor . Potentiators enhance the activity of receptors, in this case, increasing the receptor’s response to acetylcholine.

Propiedades

IUPAC Name |

tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBDTGZARKKWJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)